molecular formula C18H19N5O2S B2793866 (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2034891-53-5

(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2793866
CAS RN: 2034891-53-5
M. Wt: 369.44
InChI Key: SLFSOHCOKBTXFA-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is not fully understood. However, it has been suggested that (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cell growth and survival. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the PI3K/Akt/mTOR signaling pathway. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is its potent anti-cancer activity. It has been found to be effective against several cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide also has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide. One direction is to investigate the potential of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide in vivo to determine its efficacy and safety. Additionally, the development of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide analogs with improved solubility and potency is another potential future direction.

Synthesis Methods

The synthesis of (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves a multi-step process that includes the reaction of pyrazine-2-carboxylic acid with 1H-imidazole-1-ethanol to form 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanol. This intermediate product is then reacted with p-toluenesulfonyl chloride to form 2-(p-tolyl)ethanesulfonyl-2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanol. Finally, the compound is dehydrated using a dehydrating agent to form (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide.

Scientific Research Applications

(E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including lung, colon, and breast cancer cells. (E)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-15-2-4-16(5-3-15)6-13-26(24,25)22-10-12-23-11-9-21-18(23)17-14-19-7-8-20-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFSOHCOKBTXFA-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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